Alachlor

Catalog No.
S517794
CAS No.
15972-60-8
M.F
C14H20ClNO2
M. Wt
269.77 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alachlor

CAS Number

15972-60-8

Product Name

Alachlor

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3

InChI Key

XCSGPAVHZFQHGE-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl

Solubility

8.90e-04 M
Soluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptane
In water, 240 mg/L at 25 °C
0.24 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.02 (very poor)

Synonyms

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, alachlor, metachlor

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl

Description

The exact mass of the compound Alachlor is 269.1183 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.90e-04 msoluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptanein water, 240 mg/l at 25 °c0.24 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.02 (very poor). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Environmental Fate

    Researchers are studying how Alachlor breaks down in the environment. This research helps scientists understand the potential for Alachlor to contaminate soil and water [Environmental Protection Agency. Alachlor: Summary Document. ]

  • Impact on Soil Microorganisms

    Some research investigates the impact of Alachlor on soil microbial communities. These communities play a vital role in soil health and fertility, so understanding how Alachlor affects them is important [Science of The Total Environment. Effects of alachlor on soil microbial activity and litter decomposition. ]

  • Development of Remediation Techniques

    Researchers are also exploring methods to remove Alachlor from contaminated environments. This type of research is crucial for developing strategies to clean up areas where Alachlor has been spilled or improperly disposed of [Journal of Agricultural and Food Chemistry. Enhanced biodegradation of alachlor by a Pseudomonas consortium. ]

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Alachlor is a crystalline solid. Melting point 104-106°F (40-41°C). Used as a herbicide.
Solid
ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS.
Crystalline cream-colored solid.

Color/Form

Colorless to white crystalline solid
Cream to wine-red colored solid
Colorless to yellow crystals

XLogP3

3.5

Exact Mass

269.1183

Boiling Point

100 °C at 0.02 mm Hg; 135 °C at 0.3 mm Hg
at 101.3kPa: >400 °C
212°F at 0.02 mmHg

Flash Point

137 °C c.c.
278.6°F (closed cup)

Vapor Density

Relative vapor density (air = 1): 9.3
9.3

Density

1.133 at 25 °C/15.6 °C
1.1 g/cm³
1.133

LogP

3.52 (LogP)
log Kow = 3.52
3.52
3.5

Odor

Odorless

Appearance

Solid powder

Melting Point

40.0 °C
40-41 °C
39.5-41.5°C
40 °C
104-106°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24S2S61PXL

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Mode of Action /in target species/: Chloroacetamides are known to inhibit biosynthesis of fatty acids, lipids, protein, isoprenoids, flavonoids, and gibberellins.
The mechanism of thyroid hyperplasia and carcinogenicity of alachlor in the rat is based on the induction of T4/T3 glucuronic acid transferase (UDPGT) in the liver. Due to the enhanced glucuronidation of T4 and T3 and subsequent biliary excretion of the conjugates, the plasma concentrations of T4 and T3 are decreased. To compensate for this change, the pituitary produces more thyroid-stimulating hormone (TSH) to enhance T4 production by the thyroid. Continuous stimulation of the thyroid by increased plasma TSH levels leads to hyperplasia of the follicular epithelium and subsequently to tumor formation. The occurrance of thyroid follicular tumors following induction of hepatic UDPGT is a well-known phenomena in rats and is generally considered to be of little to no relevance for human risk assessment. Alachlor does not bind to human thyroid hormone receptor, human thyroid binding globulin or human transthyretin.
Acetochlor, Alachlor and Butachlor may be grouped together based on a common end-point (nasal turbinate tumors in rats) and a known mechanism of toxicity for this endpoint. All three compounds produce tumors of the nasal olfactory epithelium in rats by way of a non-linear, non-genotoxic mode of action that includes cytotoxicity of the olfactory epithelium, followed by regenerative cell proliferation of the nasal epithelium that can then lead to neoplasia if cytotoxicity and proliferation are sustained. Acetochlor, Alachlor and Butachlor may also be grouped together based on an common end-point and a known mechanism of toxicity (UDPGT induction). All three compounds produce tumors of the thyroid follicular cells in rats by way of a non-genotoxic mode of action that includes UDPGT induction, increased TSH, alterations in T3/T4 hormone production and thyroid hyperplasia. The FIFRA Science Advisory Panel noted in /1997/, additionally, that even though the evidence illustrated that a common mechanism could be used to group certain chemicals for the development of thyroid tumors, it was recommended that this endpoint not be used in combining margins of exposure because the toxic effects were noted at doses above the Maximum Tolerated Dose (MTD).
...there is ample evidence ...that the development of nasal olfactory epithelium tumors in rats dosed with chloroacetanilides involves the following sequence of steps,: 1) Acetochlor conjugates with glutathione (GSH) and is excreted in the bile. 2) The conjugate is biotransformed to a series of sulfur-containing products. Enterohepatic circulation of these products creates a pool of metabolites that are delivered to the nose. 3) Biotransformation to tissue-reactive and toxic metabolites. Metabolism by nasal enzymes, results in formation of a benzoquinoneimine, an electrophile and redox-active molecule. 4) Binding of toxic metabolite to cellular proteins plus possible generation of oxidative stress . 5) Cytotoxicity 6) Regenerative cell proliferation. 6) Sustained cytotoxicity and cell proliferation that results in neoplasia. The following three events are considered key events for formation of nasal olfactory epithelium tumors by the proposed non-linear, non genotoxic mode of action (MOA): Quinone imine- formation (protein binding) goes to cytotoxicity goes to cell proliferation.
Thyroid tumors: ...the Agency /EPA/ requirements for demonstrating a hormonal mode of action were met by the registrant and ... the tumors were observed only at an excessive dose. Stomach: Evidence was presented that the carcinomas resulting from alachlor were ... carcinoids, not adenocarcinomas or gastric sarcomas, and that these carcinoids are probably related to the proposed gastrin-induced effect. ... Although the tumor increases were significant only at the highest dose (excessive), it was noted that there was also 1 tumor (vs 0 in controls) at the mid-dose (which was considered to be adequate, not excessive) and this is a rare tumor type. Nasal tumors: The /EPA/ Science Advisory Panel considered these possibly relevant to humans but only at exposures in excess of anticipated human exposures for pesticide use. ... In accordance with the EPA proposed Guidelines for Carcinogen Risk Assessment (April 23,1996), alachlor was characterized as "likely" to be a human carcinogen at high doses, but "not likely" at low doses, by all routes of exposure. This conclusion was based on increased incidences of malignant and combined benign/malignant multiple tumor types in both sexes of the Long Evans rat, which occurred mainly at higher doses. Based on a consideration of modes of action for these tumors, the Committee agreed that a non-linear margin of exposure (MOE) approach should be used for the purpose of risk assessment. The consensus ... was that MOEs for both the malignant mixed gastric tumors and the nasal adenomas be presented for a risk management decision. The Committee recognizes that while the response occurs only at higher doses and quantitative differences exist in sensitivity between rats and humans, a similar mechanism for nasal tumor production is present in humans, and therefore its relevance to humans cannot be dismissed.
Based upon the available data for alachlor, the following hypothesis has been proposed for the production of tumors in the nasal mucosa: alachlor is metabolized in the rat to the glutathione (mercapturic acid) conjugate, which is excreted through the bile into the gut. In the gut, enteric bacteria metabolize the conjugate to the thiol conjugate, with subsequent S-methylation of the thiol. This product, the methyl sulfide, is re-absorbed into the systemic circulation where conversion to the secondary sulfide occurs. Hydrolysis of the secondary sulfide by arylamidase produces the diethylaniline metabolite of alachlor. Oxidation of the diethylaniline metabolite produces the putative toxic metabolite, diethylbenzoquinone imine (DEBQI). This metabolite binds to cellular protein, resulting in eventual cell death. Ensuing regenerative cell proliferation can then lead to neoplasia through "fixation" of spontaneous mutations.
Chronic administration of alachlor in the diet at a level of 126 mg/kg/day has previously been shown to cause an increase in benign thyroid follicular cell tumors in male Long-Evans rats. Studies were conducted to elucidate the mechanism of the alachlor-induced thyroid tumors in the male rat by evaluating changes in parameters that are collectively associated with a hormonally mediated mode of action for thyroid neoplasia. Male Long-Evans rats were administered 126 mg alachlor/kg body wt/day via the diet for up to 120 days. One group of animals was removed from alachlor-treated diet after 60 days and received untreated diet for an additional 60 days. Liver and thyroid weights and serum levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH), as well as hepatic uridine diphosphate glucuronosyl transferase (UDPGT) activity, were determined at 7, 14, 28, 60, and 120 days of treatment. Liver and thyroid weights, hepatic UDPGT activity, and circulating levels of TSH were significantly increased in animals administered alachlor. These increases were seen as early as 7 days after alachlor administration. Circulating levels of T4 in alachlor-treated animals were significantly decreased compared with controls at 7 days, but had returned to control levels by 60 days. T3 levels were elevated at all time points except at 28 days. The changes in TSH and T3 levels, hepatic UDPGT activity, and liver weights were all reversible on elimination of alachlor from the diet. Thyroid weights did not completely return to control levels after removal of alachlor from the diet, although some recovery was evident. The results of this study clearly suggest that alachlor-induced thyroid neoplasia, observed in previous chronic bioassays with alachlor, was associated with increases in circulating TSH levels. Increased metabolism of T4 via hepatic enzymatic conjugation (i.e., T4-UDPGT) appeared to be responsible for the increased TSH levels. These effects were shown to be reversible on cessation of exposure to alachlor. In summary, evidence is presented for a hormonally mediated process for the development of thyroid follicular cell tumors.
Chronic exposure to the chloracetanilide herbicide alachlor has been shown to cause olfactory mucosal neoplasms. Genomic analysis of olfactory mucosa from rats given alachlor (126 mg/kg/d) for from 1 day to 18 mo suggested that matrix metalloproteinases MMP-2 and MMP-9 were upregulated in the month following initiation of treatment. The present studies were designed to confirm this latter finding and to explore the potential role of MMPs in alachlor-induced olfactory carcinogenesis. Zymographic analysis of olfactory mucosal extracts confirmed that MMP-2 activity is higher in the olfactory mucosa of alachlor-treated rats. Therefore, rats were fed alachlor (126 mg/kg/d in the diet for 1 year) either with or without the MMP-2/MMP-9 inhibitor Ro 28-2653 (100 mg/kg daily by gavage for the first 2 months of alachlor treatment). The number of olfactory mucosal neoplasms was reduced by 25% after 1 year of alachlor treatment in rats that received both alachlor and Ro 28-2653. The morphology of alachlor-induced olfactory tumors was similar whether or not Ro 28-2653 had been given; the MMP inhibitor itself had no impact on olfactory mucosal histology. These data confirm that olfactory mucosal MMP-2 activity is increased following short-term alachlor exposure and show that administration of an MMP-2/9 inhibitor reduced the incidence of olfactory neoplasms in alachlor-treated rats, thereby implicating MMP-2 activity as a mediator of alachlor-induced carcinogenicity.
Appears to inhibit protein synthesis in susceptible plants.

Vapor Pressure

2.20X10-5 mm Hg at 25 °C
Vapor pressure, Pa at °C: (negligible)
2.2x10-5 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

15972-60-8

Associated Chemicals

2,6-diethylbenzoquinonimine (DEBQI)[Klaassen, C.D. (ed). Casarett and Doull's Toxicology. The Basic Science of Poisons. 6th ed. New York, NY: McGraw-Hill, 2001., p. 794]

Wikipedia

Alachlor

Biological Half Life

0.08 Days
Metabolism studies in Sprague Dawley rats found that an oral dose of 7 or 700 mg/kg of alachlor was mainly eliminated in urine and feces, and that 89% of the dose was eliminated in 10 days (minimal alachlor was found in the expired CO2). The elimination was considered to be biphasic; the initial rapid phase had a half life of 0.2 to 10.6 hours, which then slowed to a half life of 5 to 16 days.
In this study, male and female CD-1 mice (10/sex) received a single oral dose of radiolabeled alachlor in corn oil (890 mg/kg for male mice, 819 mg/kg for female mice). Urine and feces were collected daily for up to 7 days post-dose ... Half life for urinary elimination was reported as 0.88+/-0.11 days in males, and 1.18+/-0.16 days in females. Half-life for fecal elimination was reported as 0.90+/-0.06 days in males, and 1.11+/-0.05 days in females.

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

Successive reaction of 2,6-diethylaniline with formaldehyde, chloroacetyl chloride, and methanolic ammonia.
Reaction of chloroacetyl chloride with azomethine or 2,6-diethylaniline and formaldehyde, followed by treatment with methanol.
Preparation: NL 6602564 (1967 to Monsanto), CA 67,99832r (1967)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Alachlor (technical grade) as Class III: slightly hazardous; Main Use: herbicide.
... Effects of light intensity on the toxicity of alachlor to cucumber, corn, & oats revealed that herbicidal activity in corn & cucumber increased with increase in light intensity from 60-1600 ft-candle. ... Little effect on herbicidal activity ... For oats.
/Alachlor has/ similar action to propachlor but with a longer residual action, lasting some 70-84 days.
Susceptible weeds include brachiaria species, goosegrass, crowfoot grass, panicum species, barnyard grass, crabgrass, the foxtails, downy brome, wild oat, cheat grass, pigweed, kochia, purslane, seedling johnsongrass and nutsedge. Rates of application have ranged from 1/2-4 lb active per acre. Crop safety has been demonstrated using both pre-emergence & post-plant soil incorporation techniques.
Compatible with water of 1000 ppm hardness or less; usually compatible with sprayable fluid fertilizers.

Analytic Laboratory Methods

Sensitive low temp phosphorimetric methods for the determinations of alachlor were developed. The minimum detectable amount was 0.08 ppm.
A Finnigan 4500 MS was modified to perform direct liquid introduction HPLC/MC on 25 pesticides, including alachlor.
ON-THE-FLY GC -FOURIER TRANSFORM IR SPECTROMETRY WAS USED FOR TRACE IDENTIFICATION (PPB LEVEL) OF ALPHA-CHLOROACETANILIDES, INCLUDING ALACHLOR, IN WATER.
Method: AOAC 985.04; Procedure: gas chromatography with flame ionization detector; Analyte: alachlor; Matrix: formulated products including emulsifiable concentrates and granulated formulations; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for ALACHLOR (22 total), please visit the HSDB record page.

Storage Conditions

Minimum storage temperature: 32 °F. Incompatible materials for storage: mild steel, PVC. Keep locked up and out of the reach of children. Keep away from living quarters. Keep away from food, drink and animal feed. Keep only in the original container. Keep away from sources of ignition (sparks, flame, etc.). Keep container tightly closed in a cool, well-ventilated place. Protect from frost. ... If frozen, place in warm room and shake frequently to put back into solution. /INTRRO/
DO NOT STORE NEAR HEAT OR OPEN FLAME.
Store in original container only. Do not contaminate water, seed or feed by storage. ... Keep away from children.

Stability Shelf Life

INDEFINITELY STABLE; NOT SENSITIVE TO LIGHT OR HEAT
Stable to UV radiation

Dates

Modify: 2023-08-15

The herbicide alachlor severely affects photosystem function and photosynthetic gene expression in the marine dinoflagellate

Hansol Kim, Hui Wang, Sofia Abassi, Jang-Seu Ki
PMID: 32364417   DOI: 10.1080/03601234.2020.1755198

Abstract

Alachlor is one of the most widely used herbicides and can remain in agricultural soils and wastewater. The toxicity of alachlor to marine life has been rarely studied; therefore, we evaluated the physiological and transcriptional responses in the marine dinoflagellate
. The herbicide led to considerable decreases in
cell numbers and pigment contents. The EC
was determined to be 0.373 mg/L. Photosynthesis efficiency and chlorophyll autofluorescence dramatically decreased with increasing alachlor dose and exposure time. Real-time PCR analysis showed that the photosynthesis-related genes
, and
were induced the most by alachlor; the transcriptional level of each gene varied with time.
expression increased after 30 min of alachlor treatment, whereas
and
increased after 24 h. The
expression level was highest (5.0 times compared to control) after 6 h of alachlor treatment. There was no significant change in
expression with varying treatment time or concentration. Additionally, there was no notable change in the expression of antioxidant genes
and
, or in ROS accumulation. These suggest that alachlor may affect microalgal photosystem function, with little oxidative stress, causing severe physiological damage to the cells, and even cell death.


Environmental contaminant 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide remediation via Xanthomonas axonopodis and Aspergillus niger

Khuram Shahzad Ahmad
PMID: 31923851   DOI: 10.1016/j.envres.2020.109117

Abstract

Alachlor, a chloroacetanilide endocrine disruptor herbicide is precarious for humans as well as the environment. Though banned by the European Union and classified as moderately hazardous by WHO, yet it is nevertheless used in several countries posing austere human and environmental health issues. Alachlor attenuation was scrutinized through simulated biodegradation experiments using soil-isolated microbes. Bio-disintegrative assays of pure three fungal and one bacterial strain; Aspergillus flavus (AF), Penicillium chrysogenum (PC), Aspergillus niger (AN) and Xanthomonas axonopodis (XA), respectively were utilized. Initial Alachlor concentration (10 mg/L) was prepared with individual microbial suspension and monitored for 35 d. Alachlor bio-transformation was analyzed quantitatively and qualitatively by gas chromatography mass spectroscopy. XA and AN displayed maximal potential to metabolise the herbicide while forming residues; 1-chloroacetyl, 2,3- dihydro-7 ethylindole, 7 ethylindole, 7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole, N- (2,6-diethylphenyl)-methyleneamine and 7-Ethyl-N-methylindole. Alachlor degradation by AF, PC, AN and XA was found to be 17.1%, 5.5%, 72.6% and 82.1%, respectively, after 35 d. Microbes have displayed cometabolism as the main mechanism for Alachlor degradation. This research can influence imperative and significant environmental friendly bio-remedial strategies for xenobiotic eradication.


Combined toxicities of binary mixtures of alachlor, chlorfenvinphos, diuron and isoproturon

M Sigurnjak, Š Ukić, M Cvetnić, M Markić, M Novak Stankov, B Rasulev, H Kušić, A Lončarić Božić, M Rogošić, T Bolanča
PMID: 31726602   DOI: 10.1016/j.chemosphere.2019.124973

Abstract

Pesticides are the chemicals of increased concern regarding their adverse environmental effects. In particular, the reports on their joint toxicity effects are scarce in the literature. Therefore, this paper describes the experiments on toxicities of four pesticides: alachlor, chlorfenvinphos, diuron, and isoproturon, toward Vibrio fischeri. In particular, the joint toxicity effects for all possible binary combinations of the pesticides were analyzed. The analysis included the application of concentration addition and independent action models at two toxicity levels: EC
and EC
. The analysis revealed additive behavior between all pesticide pairs. The only exception was isoproturon and chlorfenvinphos whose combination resulted in synergistic toxic activity. The original form of the logistic function was given preference over the linearized form in describing the response-dose relationships of investigated pesticides.


Assessment of oxidative stress and phospholipids alterations in chloroacetanilides-degrading Trichoderma spp

Justyna Nykiel-Szymańska, Sylwia Różalska, Przemysław Bernat, Mirosława Słaba
PMID: 31509783   DOI: 10.1016/j.ecoenv.2019.109629

Abstract

To investigate the induction of oxidative stress and antioxidant response in the chloroacetanilides-degrading Trichoderma spp. under alachlor and metolachlor exposure, a comparative analysis using popular biomarkers was employed. An increased intracellular level of reactive oxygen species (ROS; especially superoxide anion [O
]) as well as products of lipid and protein oxidation after 24 h incubation with the herbicides confirmed chloroacetanilide-induced oxidative stress in tested Trichoderma strains. However, the considerable decline in the ROS levels and the carbonyl group content (biomarkers of protein peroxidation) in a time-dependent manner and changes in the antioxidant enzyme activities indicated an active response against chloroacetanilide-induced oxidative stress and the mechanism of tolerance in tested fungi. Moreover, the tested herbicides clearly modified the phospholipids (PLs) content in Trichoderma spp. in the stationary phase of growth, which was manifested through the difference in phosphatidic acid (PA), phosphatidylethanolamine (PE) and phosphatidylcholines (PC) levels. Despite enhanced lipid peroxidation and changes in PLs in most tested fungi, only a slight modification in membrane integrity of Trichoderma spp. under chloroacetanilides exposure was noted. The obtained results suggest that the alterations in the antioxidant system and the PLs profile of Trichoderma spp. might be useful biomarkers of chloroacetanilide-induced oxidative stress.


Dissipation of mecoprop-P, isoproturon, bentazon and S-metolachlor in heavy metal contaminated acidic and calcareous soil before and after EDTA-based remediation

Simon Gluhar, Anela Kaurin, Tina Grubar, Helena Prosen, Domen Lestan
PMID: 31401429   DOI: 10.1016/j.chemosphere.2019.124513

Abstract

The ability of contaminated farmland soils reclaimed by remediation to dissipate pesticides and thus to mitigate their unwanted environmental effects, i.e., leaching and run-off, was studied. Novel EDTA-based soil washing technology (EDTA and process waters recycling; no toxic emissions) removed 79 and 73% of Pb from acidic and calcareous soil with 740 and 2179 mg kg
Pb, respectively. The dissipation kinetics of four herbicides: mecoprop-P, isoproturon, bentazon and S-metolachlor was investigated under field conditions in beds with maize (Zea mays) and barley (Hordeum vulgare). The biphasic First-Order Multi-Compartment (FOMC) model was used to fit experimental data and calculate the herbicides' half-life (DT
) in soil. Remediation significantly (up to 64%) decreased dehydrogenase activity assessed as a marker of soil microbial activity and prolonged the DT
of herbicides in acidic soils from 16% (isoproturon) to 111% (S-metachlor). Remediation had a less significant effect on herbicide dissipation in calcareous soils; i.e., mecoprop-P DT
increased by 3%, while isoproturon and S-metachlor DT
decreased by 29%. Overall, the dissipation from remediated soils was faster than the average DT
of tested herbicides published in the Pesticides Properties DataBase. Results demonstrate that EDTA-based remediation of the studied soils does not pose any threat of extended herbicide persistence.


Removal of alachlor in water by non-thermal plasma: Reactive species and pathways in batch and continuous process

Niels Wardenier, Yury Gorbanev, Ineke Van Moer, Anton Nikiforov, Stijn W H Van Hulle, Pieter Surmont, Frederic Lynen, Christophe Leys, Annemie Bogaerts, Patrick Vanraes
PMID: 31233967   DOI: 10.1016/j.watres.2019.06.022

Abstract

Pesticides are emerging contaminants frequently detected in the aquatic environment. In this work, a novel approach combining activated carbon adsorption, oxygen plasma treatment and ozonation was studied for the removal of the persistent chlorinated pesticide alachlor. A comparison was made between the removal efficiency and energy consumption for two different reactor operation modes: batch-recirculation and single-pass mode. The kinetics study revealed that the insufficient removal of alachlor by adsorption was significantly improved in terms of degradation efficiency and energy consumption when combined with the plasma treatment. The best efficiency (ca. 80% removal with an energy cost of 19.4 kWh m
³) was found for the single-pass operational mode of the reactor. In the batch-recirculating process, a complete elimination of alachlor by plasma treatment was observed after 30 min of treatment. Analysis of the reactive species induced by plasma in aqueous solutions showed that the decomposition of alachlor mainly occurred through a radical oxidation mechanism, with a minor contribution of long-living oxidants (O
, H
O
). Investigation of the alachlor oxidation pathways revealed six different oxidation mechanisms, including the loss of aromaticity which was never before reported for plasma-assisted degradation of aromatic pesticides. It was revealed that the removal rate and energy cost could be further improved with more than 50% by additional O
gas bubbling in the solution reservoir.


Improving pollutants environmental risk assessment using a multi model toxicity determination with in vitro, bacterial, animal and plant model systems: The case of the herbicide alachlor

Susana P Pereira, Sandra M A Santos, Maria A S Fernandes, Cláudia M Deus, João D Martins, Maria C Pedroso de Lima, Joaquim A F Vicente, Romeu A Videira, Amália S Jurado
PMID: 33990048   DOI: 10.1016/j.envpol.2021.117239

Abstract

Several environmental pollutants, including pesticides, herbicides and persistent organic pollutants play an important role in the development of chronic diseases. However, most studies have examined environmental pollutants toxicity in target organisms or using a specific toxicological test, losing the real effect throughout the ecosystem. In this sense an integrative environmental risk of pollutants assessment, using different model organisms is necessary to predict the real impact in the ecosystem and implications for target and non-target organisms. The objective of this study was to use alachlor, a chloroacetanilide herbicide responsible for chronic toxicity, to understand its impact in target and non-target organisms and at different levels of biological organization by using several model organisms, including membranes of dipalmitoylphosphatidylcholine (DPPC), rat liver mitochondria, bacterial (Bacillus stearothermophilus), plant (Lemna gibba) and mammalian cell lines (HeLa and neuro2a). Our results demonstrated that alachlor strongly interacted with membranes of DPPC and interfered with mitochondrial bioenergetics by reducing the respiratory control ratio and the transmembrane potential. Moreover, alachlor also decreased the growth of B. stearothermophilus and its respiratory activity, as well as decreased the viability of both mammalian cell lines. The values of TC
increased in the following order: Lemna gibba < neuro2a < HeLa cells < Bacillus stearothermophilus. Together, the results suggest that biological membranes constitute a putative target for the toxic action of this lipophilic herbicide and point out the risks of its dissemination on environment, compromising ecosystem equilibrium and human health.


Evaluation of Dermal Exposure to the Herbicide Alachlor Among Vegetable Farmers in Thailand

Redeerat Mahaboonpeeti, Pornpimol Kongtip, Noppanun Nankongnab, Mathuros Tipayamongkholgul, Ariya Bunngamchairat, Witaya Yoosook, Susan Woskie
PMID: 30239593   DOI: 10.1093/annweh/wxy081

Abstract

Vegetable farmers applying the herbicide alachlor may be highly exposed through dermal contact when spraying. Dermal patches were attached to 10 locations on the farmers' skin when they mixed and applied alachlor in vegetable farming areas in Thailand. Measurements were made on farmers using either a backpack sprayer with a 2 stroke gasoline motor and fan or a battery operated pump. Forty-seven vegetable farmers in Bungphra subdistrict of Thailand participated in this study. Both motorized and battery pump backpack sprayers wearing long-sleeve shirts had significantly lower alachlor concentrations on the dermal patches under their long-sleeve shirts compared to those who wore only short-sleeve shirts, regardless of the sprayer type. Moreover, sprayers wearing long pants had significantly lower alachlor concentrations on dermal patches placed under the pants on the lower legs than those wearing short pants, regardless of the sprayer type. The highest estimated alachlor exposures were found on the upper legs (median = 9.29 µg/h) for those using a 2 stroke engine/fan backpack sprayer and on the lower legs (2.87 µg/h) for those using the battery operated pump backpack sprayer. The estimated total body alachlor exposures of applicators using the 2 stroke engine/fan backpack sprayer (219.48 µg/h) were significantly higher than those using the battery operated pump backpack sprayer (15.50 µg/h). Using long-sleeve shirts as personal protection reduced alachlor exposures for the arms 97-99% and wearing long pants reduced alachlor exposure to the legs for 81-99%. Thus, training about the protection provided by clothing choices would be one step in improving the health and safety of Thai farmers.


Glycerol-mediated synthesis of nanoscale zerovalent iron and its application for the simultaneous reduction of nitrate and alachlor

Ananya Ghosh, Nilesh Kumar Meshram, Rajnarayan Saha
PMID: 30825124   DOI: 10.1007/s11356-019-04621-4

Abstract

NZVI has long been used for the remediation of different groundwater contaminants but their tendency to get oxidized easily has always been a barrier to their reductive ability. In this work, we have made an attempt to enhance the aerobic stability of the nanoparticles by synthesizing them in a medium consisting of a viscous solvent, glycerol, and water. The XRD analysis of the nanoparticles reveals that the particles prepared in the presence of glycerol have a very thin coating of iron oxides on the outer surface of the nanoparticles in comparison with those prepared in the aqueous medium. These nanoparticles were applied for the simultaneous reduction of two groundwater contaminants, nitrate ions, and alachlor, which is an herbicide. Stock solutions of these two contaminants were prepared and then they were mixed in varying amounts and were treated by different doses of the nanoparticle. The optimized dose of the nanoparticles obtained for almost 97% removal of both the contaminants is 2.05 g/L. The studies showed that increasing the concentration of either of the contaminants while the other one was kept fixed led to a decrease in the removal efficiency. The studies conducted to see the effect of pH variation showed that the best removal can be achieved when the pH is 3 or even less than it, showing that acidic pH leads to higher removal values. Such nanoparticles which can be prepared easily at low-cost and can simultaneously act upon different contaminants are highly desired.


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